Product packaging for Bromine(Cat. No.:CAS No. 7726-95-6)

Bromine

Cat. No.: B051684
CAS No.: 7726-95-6
M. Wt: 159.81 g/mol
InChI Key: GDTBXPJZTBHREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromine is a versatile and highly reactive diatomic halogen (Br₂) serving as an indispensable reagent in diverse research fields. In organic chemistry and medicinal research, it is a fundamental electrophile for bromination reactions, enabling the synthesis of novel intermediates, brominated flame retardants, and active pharmaceutical ingredients (APIs) through addition to alkenes or electrophilic aromatic substitution. Its mechanism involves the polarization of the Br-Br bond, generating an electrophilic bromonium ion intermediate that dictates regio- and stereoselective outcomes. In materials science, elemental this compound is used in the synthesis of this compound-containing polymers and in the etching of semiconductors and metals. Furthermore, in biochemistry and analytical chemistry, it acts as a potent oxidizing agent for probing redox processes and is utilized in specific titration methods (bromatometry) for quantifying unsaturation in organic compounds. Due to its high reactivity and vapor pressure, this compound must be handled with appropriate safety protocols in a controlled laboratory environment. Our product is supplied as high-purity liquid this compound, meticulously packaged and quality-controlled to ensure consistent performance and reliability for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2 B051684 Bromine CAS No. 7726-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

molecular bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Br2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBXPJZTBHREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035238
Record name Bromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bromine is a dark reddish-brown fuming liquid with a pungent odor. Denser than water and soluble in water. Hence sinks in water. Toxic by inhalation. Accelerates the burning of combustible material. It is very corrosive to tissue and to metals., Gas or Vapor; Liquid, Dark reddish-brown, fuming liquid with suffocating, irritating fumes; [NIOSH], FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR., Dark reddish-brown, fuming liquid with suffocating, irritating fumes.
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/315
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

139.2 °F at 760 mmHg (EPA, 1998), 58.8 °C, 139 °F
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

4 % (NIOSH, 2023), Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr, In water, 33.6 g/L at 25 °C, Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C, Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides, Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents., Solubility in water, g/100ml at 20 °C: 4.0, 4%
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

3.1023 at 77 °F (EPA, 1998) - Denser than water; will sink, 3.1023 at 25 °C/4 °C, Vapor density: 5.51 (Air = 1); bromine reacts with aluminum reacts vigorously and explosively with potassium, Relative density (water = 1): 3.1, 3.1023, 3.12
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.51 at 59 °F (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.139 g/L at 0 °C, 101.3 kPa, Relative vapor density (air = 1): 5.5, 5.51
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

172 mmHg at 69.08 °F (EPA, 1998), 212.0 [mmHg], 212 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.3, 172 mmHg
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/315
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature, Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapor

CAS No.

7726-95-6
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7726-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/bromine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Bromine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBV4XY874G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/EF8ADAE0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

19 °F (EPA, 1998), -7.2 °C, 19 °F
Record name BROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/257
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BROMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BROMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/633
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0064.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Bromine in Atmospheric Chemistry and Environmental Cycling

Atmospheric Bromine Species and Their Reactivity

Atmospheric this compound exists in various forms, including atomic this compound (Br), molecular this compound (Br₂), this compound monoxide (BrO), hypobromous acid (HOBr), bromyl nitrate (B79036) (BrONO₂), and bromonitrite (BrNO₂), among others pnas.orgcopernicus.orgfrontiersin.orgresearchgate.net. These species exhibit high reactivity, participating in catalytic cycles that impact atmospheric composition.

Direct Detection and Measurement Methodologies for Atomic this compound in the Atmosphere

Direct measurements of atmospheric atomic this compound (Br) have historically been challenging due to the lack of analytical capabilities with sufficient sensitivity for ambient conditions pnas.orgnoaa.gov. However, advancements in measurement techniques, such as Chemical Ionization Mass Spectrometry (CIMS), have enabled direct detection pnas.orgnoaa.gov. These measurements have been successfully conducted in environments rich in this compound chemistry, including the springtime Arctic, volcanic plumes, and areas above saline lakes pnas.org. For instance, direct atmospheric this compound atom measurements in the springtime Arctic revealed levels reaching up to 14 parts per trillion (ppt, pmol mol⁻¹), equivalent to 4.2 × 10⁸ atoms per cm⁻³ pnas.orgnoaa.gov. These measured levels were 3 to 10 times higher than previous estimates derived from indirect methods that did not account for the critical role of molecular this compound pnas.orgnoaa.gov. The CIMS technique, along with monitoring this compound isotopes, allows for unambiguous identification and quantitation of radical species like Br, Br₂, BrO, HOBr, Cl₂, and ClO, with specialized inlets minimizing interactions pnas.orgnoaa.gov.

Photochemical Activation of this compound in Polar and Marine Boundary Layers

Photochemical activation of this compound is a key process, particularly in polar and marine boundary layers, often leading to "this compound explosion" events pnas.orgfrontiersin.orgawi.decopernicus.orgnerc.ac.ukdntb.gov.uanoaa.gov. During springtime in polar regions, unique photochemistry converts inert halide salt ions, such as bromide (Br⁻), into reactive halogen species like Br atoms and BrO, which can deplete ozone to near-zero levels in the boundary layer copernicus.orgnerc.ac.ukdntb.gov.ua.

The "this compound explosion" is an autocatalytic cycle that rapidly increases gaseous reactive this compound frontiersin.orgawi.de. This cycle is initiated by the photolysis of molecular this compound (Br₂) to produce two this compound atoms (Br) awi.de. These this compound atoms then react with ozone (O₃) to form this compound monoxide (BrO) and molecular oxygen (O₂) awi.de. BrO can subsequently react with hydroperoxyl radicals (HO₂) to form hypobromous acid (HOBr) awi.de. HOBr then reacts on acidic saline surfaces, such as sea-salt aerosols or snowpack, with bromide ions (Br⁻) to regenerate Br₂, which is then photolyzed again, thus propagating the cycle frontiersin.orgawi.denoaa.gov. This process is highly dependent on sunlight awi.de.

In the Arctic, this compound radicals (Br·) are primarily formed by the photolysis of molecular this compound (Br₂), which is photochemically produced in the snowpack noaa.gov. This compound monoxide (BrO·), formed from the reaction of Br· with ozone, can be episodically present until the onset of snowmelt in late Arctic spring noaa.gov. The cessation of reactive this compound chemistry in late spring has been linked to factors such as air temperature increasing above 0 °C, decreased surface albedo, and snowmelt onset, which affect the multiphase this compound recycling from the snowpack noaa.gov.

Stratospheric and Tropospheric this compound Chemistry Mechanisms

This compound plays a central role in both stratospheric and tropospheric chemistry, primarily through catalytic ozone destruction cycles and oxidation reactions pnas.orgwikipedia.orgnoaa.govwikipedia.orgepa.govaip.orgcopernicus.orgresearchgate.net.

Stratospheric Ozone Depletion: In the stratosphere, reactive halogen gases, including this compound monoxide (BrO) and this compound atoms (Br), are significant ozone-depleting substances noaa.govepa.goveuropa.eu. This compound is considerably more effective at destroying stratospheric ozone than chlorine epa.gov. A single this compound atom can destroy many thousands of ozone molecules before it is removed from the stratosphere noaa.govepa.gov. The primary ozone destruction cycles involving this compound include:

Cycle 2 (BrO-ClO cycle): BrO reacts with chlorine monoxide (ClO) to produce Br and Cl atoms, which then react with O₃ to regenerate BrO and ClO, respectively noaa.gov. The net result is the conversion of two O₃ molecules into three O₂ molecules noaa.gov.

Cycle 3 (BrO-BrO cycle): BrO can also self-react to form Br₂ and O₂ copernicus.org. The Br₂ then photolyzes to regenerate Br atoms copernicus.org. These cycles are catalytic, meaning the halogen atoms are regenerated to continue destroying ozone noaa.gov. Sunlight is essential for these cycles, particularly to break apart species like BrCl and (ClO)₂, leading to elevated abundances of BrO and ClO that drive rapid ozone loss noaa.gov.

Tropospheric Chemistry: In the troposphere, this compound chemistry also leads to ozone depletion and affects the oxidation capacity of the atmosphere wikipedia.orgresearchgate.netacs.orgnih.gov. This compound radicals (Br) react with ozone (O₃) to produce BrO and O₂ awi.dewikipedia.org. BrO can then photolyze back to Br and O₃, or react with HO₂ to form HOBr awi.dewikipedia.org. HOBr can then cycle to the aqueous phase wikipedia.org. In areas with high nitrogen oxides (NOx), BrO can react with nitric oxide (NO) to produce Br and nitrogen dioxide (NO₂), releasing Br back into the atmosphere to continue ozone destruction wikipedia.org. These reactions are sunlight-dependent, leading to greater ozone depletion in summer months wikipedia.org. Tropospheric this compound chemistry is estimated to contribute to 5-15% of tropospheric ozone layer losses and can alter the atmosphere's oxidation potential wikipedia.org.

This compound radicals are also major oxidants for elemental mercury (Hg⁰) in the atmosphere pnas.orgnoaa.govcopernicus.orgpnas.orgarxiv.orgnih.govresearchgate.net. The oxidation of Hg⁰ by Br atoms is a crucial step in converting gaseous mercury into soluble divalent mercury (Hg(II)), which can then be deposited into ecosystems pnas.orgnoaa.govcopernicus.orgpnas.orgnih.govresearchgate.net. This process is particularly significant in the Arctic near-surface troposphere, where it enhances the deposition of toxic mercury pnas.orgnoaa.gov. While Br atoms dominate Hg⁰ oxidation near the surface in the Southern Hemisphere mid-latitudes and throughout the upper troposphere and lower stratosphere, hydroxyl (OH) radicals are the primary oxidation pathway elsewhere in the troposphere copernicus.org.

Interhemispheric Distribution and Sources of Atmospheric Organothis compound Compounds

Atmospheric organothis compound compounds originate from a diverse array of natural and, to a lesser extent, anthropogenic sources, contributing to their global distribution wikipedia.orgwikipedia.orgresearchgate.netnih.govdioxin20xx.orgresearchgate.netpsu.edu.

Natural Sources: The oceans are the single largest source of biogenic organohalogens, including organothis compound compounds researchgate.net. Marine organisms such as seaweeds, sponges, corals, sea slugs, tunicates, and bacteria produce a vast number of organothis compound molecules, often for chemical defense or as hormones researchgate.netnih.govdioxin20xx.orgresearchgate.netpsu.edu. For example, the red seaweed Asparagopsis taxiformis can contain over 50 organothis compound metabolites, including bromoform (B151600) (CHBr₃) psu.edu. Other natural sources include terrestrial plants, fungi, lichen, bacteria, and some mammals researchgate.netdioxin20xx.orgresearchgate.net. Volcanoes are also natural sources, emitting hydrogen bromide (HBr) and other halogen compounds wikipedia.orglestudium-ias.comanr.fr. Biomass burning, both natural and human-induced, is a significant source of methyl bromide (CH₃Br), the simplest organothis compound wikipedia.orgdioxin20xx.org. Sea spray aerosols are considered the primary natural source of this compound to the atmosphere wikipedia.orgcopernicus.org.

Anthropogenic Sources: Anthropogenic activities contribute organothis compound compounds to the environment through various uses. This compound is utilized in flame retardants, pesticides (e.g., methyl bromide, 1,2-dibromoethane), pharmaceuticals, well drilling fluids, and as an intermediate in chemical manufacturing wikipedia.orgwikipedia.orgnih.gov. These human-made organothis compound compounds, particularly those used as flame retardants and pesticides, have been identified as contributors to stratospheric ozone layer depletion wikipedia.orgepa.goveuropa.eu.

Volcanic Emissions of this compound and Plume Atmospheric Chemistry

Volcanoes are significant natural emitters of halogen gases, including this compound, to the atmosphere copernicus.orgfrontiersin.orgwikipedia.orglestudium-ias.comanr.frfrontiersin.org. Hydrogen bromide (HBr) is typically emitted from volcanoes in its reduced hydracid form copernicus.orgfrontiersin.orgresearchgate.netfrontiersin.org. Upon emission, HBr undergoes rapid atmospheric oxidation chemistry within the volcanic plume, a process often referred to as the "this compound explosion" copernicus.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

This autocatalytic cycle leads to the rapid production of this compound oxide (BrO) and can cause significant ozone depletion within the plume copernicus.orgfrontiersin.orgresearchgate.netpnas.orgfrontiersin.orgnih.gov. The cycle involves both gas-phase and heterogeneous reactions copernicus.orgfrontiersin.org. Initial high-temperature reactions near the vent, where magmatic gases mix with air, are believed to form halogen radicals like Br and OH, which "kick-start" the low-temperature this compound explosion cycles copernicus.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Sulfate (B86663) aerosols, often formed as "primary" sulfate near the vent, play a crucial role by providing acidic surfaces for heterogeneous reactions, such as the reactive uptake of HOBr with aqueous HBr to form Br₂ copernicus.orgfrontiersin.orgfrontiersin.org. The Br₂ then photolyzes to regenerate Br atoms, perpetuating the cycle copernicus.orgfrontiersin.org.

Model simulations of volcanic plumes indicate that a complex atmospheric chemistry mechanism transforms emitted HBr into BrO and other reactive this compound species like BrOH, Br₂, BrCl, BrONO₂, and BrNO₂ frontiersin.orgresearchgate.net. The production of BrO is enhanced by increased volcanic emissions of sulfate aerosols copernicus.org. Observations show that BrO/SO₂ ratios in volcanic plumes can initially increase and then plateau or decline with distance downwind, influenced by ozone entrainment, oxidant entrainment (HO₂ and NO₂), and plume dispersion researchgate.net. Sustained high levels of reactive this compound in volcanic plumes can lead to extensive ozone destruction, which may persist for several days depending on plume dispersal pnas.org.

Volcanic this compound chemistry also impacts other atmospheric species within the plume. It can lead to the oxidation of mercury, both co-emitted from the volcano and background atmospheric mercury, drastically reducing mercury's atmospheric lifetime frontiersin.orgpnas.orglestudium-ias.com. This rapid oxidation implies that the contribution of volcanic mercury to the atmospheric background might be less than previously thought, though the implications for deposition warrant further study pnas.org. Furthermore, volcanic halogens can influence the nitrogen and sulfur cycles lestudium-ias.com.

Environmental Impacts of Atmospheric this compound Cycling

The cycling of this compound in the atmosphere has profound environmental impacts, primarily through its role in ozone depletion and mercury oxidation, which affect air quality, climate, and ecosystem health pnas.orgcopernicus.orgnerc.ac.ukdntb.gov.uawikipedia.orgwikipedia.orgepa.govresearchgate.neteuropa.euacs.orgnih.govcopernicus.orgresearchgate.netnih.govlestudium-ias.comresearchgate.net.

Ozone Depletion: this compound compounds are potent ozone-depleting substances in both the troposphere and stratosphere wikipedia.orgwikipedia.orgepa.govresearchgate.neteuropa.eu. In the stratosphere, this compound is significantly more effective at destroying ozone than chlorine epa.goveuropa.eu. Reactive this compound gases, released from the breakdown of long-lived organothis compound compounds (e.g., methyl bromide, halons) by UV light, participate in catalytic cycles that efficiently remove ozone molecules wikipedia.orgnoaa.govepa.goveuropa.eu. This depletion leads to a reduction in the protective ozone layer, increasing the penetration of harmful ultraviolet (UV) radiation to the Earth's surface, with significant implications for human health and the biosphere researchgate.netcopernicus.org.

Mercury Oxidation and Deposition: this compound radicals (Br) are recognized as major oxidants for elemental mercury (Hg⁰) in the atmosphere pnas.orgnoaa.govcopernicus.orgpnas.orgarxiv.orgnih.govresearchgate.net. The reaction of Br with Hg⁰ converts it into oxidized mercury (Hg(II)), which is more soluble and readily deposited from the atmosphere pnas.orgnoaa.govcopernicus.orgnih.gov. This process is particularly pronounced in the Arctic, where it significantly enhances the deposition of toxic mercury into ecosystems, posing a risk to environmental and human health pnas.orgnoaa.gov. Uncertainties in atmospheric mercury models are highly impacted by variations in lower troposphere Br radical concentrations, highlighting the need for more observational constraints on this compound to improve predictions of mercury deposition copernicus.org.

Impacts on Other Atmospheric Species and Climate: this compound chemistry also influences the atmospheric lifetimes of other greenhouse gases and pollutants. For instance, it can affect methane (B114726) (CH₄) and dimethyl sulfide (B99878) (DMS) acs.orgnih.govresearchgate.netcopernicus.org. The alteration of the atmosphere's oxidative capacity by this compound can lead to increased lifetimes for carbon monoxide (CO) and hydrocarbons researchgate.net. Furthermore, volcanic this compound emissions, when co-emitted with sulfur, can amplify the volcanic effective radiative forcing (ERF) due to significant stratospheric ozone, methane, and water vapor reductions researchgate.netcopernicus.org. This can result in stratospheric cooling, offsetting aerosol heating researchgate.net.

Catalytic Role of this compound in Ozone Depletion

This compound plays a crucial role in the catalytic destruction of stratospheric and tropospheric ozone (O₃, PubChem CID: 24823). Reactive this compound gases, including this compound monoxide (BrO, PubChem CID: 140995) and atomic this compound (Br), participate in efficient catalytic cycles that convert O₃ to molecular oxygen (O₂, PubChem CID: 24835) numberanalytics.comtheozonehole.orgwisc.edunoaa.gov.

One significant pathway involves the synergistic effect between this compound and chlorine (Cl, PubChem CID: 24836) in the lower stratosphere, where the reaction of BrO with chlorine monoxide (ClO, PubChem CID: 24838) leads to the destruction of O₃ researchgate.netnasa.govcsus.edu. This process is particularly effective in polar regions where high abundances of ClO are present due to reactions on polar stratospheric clouds noaa.gov. A single this compound atom can destroy hundreds to thousands of O₃ molecules numberanalytics.comtheozonehole.org.

Very short-lived substances (VSLS), predominantly of natural oceanic origin like bromoform (CHBr₃, PubChem CID: 6376) and dibromomethane (B42720) (CH₂Br₂, PubChem CID: 6377), contribute significantly to stratospheric this compound loading, estimated at approximately 25% noaa.govwikipedia.orguni-bremen.denih.gov. These VSLS are responsible for atmospheric damage and contribute to O₃ destruction in the stratosphere wikipedia.org.

This compound-Mediated Oxidation and Deposition Pathways of Atmospheric Mercury

Atomic this compound (Br) is considered a dominant oxidant of elemental mercury (Hg⁰, PubChem CID: 24430) in the atmosphere, particularly in the marine boundary layer and Arctic regions mdpi.comnih.govpnas.org. This oxidation converts Hg⁰, a global pollutant, into oxidized mercury (Hgᴵᴵ or HgXY, e.g., mercury(II) bromide (HgBr₂, PubChem CID: 24621)), which is more soluble and thus more susceptible to deposition mdpi.compnas.org.

The process of atmospheric mercury depletion events (AMDEs) in the Arctic and Antarctic after polar sunrise is linked to the fast oxidation of Hg⁰ to Hgᴵᴵ by reactive this compound mdpi.com. Field measurements have directly observed atomic this compound levels in the Arctic, quantitatively explaining observed O₃ and elemental mercury depletion rates nih.govpnas.orgacs.org. Following O₃ depletion, elevated this compound concentrations are sustained by photochemical snowpack emissions of molecular this compound (Br₂, PubChem CID: 24407) and nitrogen oxides, leading to continued atmospheric mercury depletion nih.govpnas.org.

Implications of Climate Change on Atmospheric this compound Dynamics

Climate change is expected to influence the dynamics of atmospheric this compound, primarily through its impact on marine ecosystems and sea ice bas.ac.ukcopernicus.org. Changes in sea-ice dynamics and phytoplankton community structure, driven by climatic forcing, can alter the emissions of biogenic bromocarbons like CHBr₃ and CH₂Br₂ from coastal waters bas.ac.uk. For instance, a switch from diatom bloom to non-bloom conditions can lead to a significant decrease (factor of 3-4) in average CHBr₃ sea-to-air emission rates, thereby reducing the supply of biogenic this compound to the atmosphere and potentially decreasing inorganic this compound levels in the troposphere bas.ac.uk.

The warming of ocean surfaces is likely to increase the intensity of tropical cyclones, which in turn can lead to enhanced cyclone-driven this compound release from sea salt aerosols oup.com. This self-accelerated process, similar to polar this compound explosion events, can significantly increase reactive this compound abundance in the marine boundary layer, leading to increased O₃ destruction oup.com.

Furthermore, changes in sea ice extent can affect this compound release. While some studies suggest that declining sea ice extent might lead to decreased methanesulfonate (B1217627) (MSA) levels, this compound levels can increase due to factors like increased acidity of snow on sea ice, which stimulates the release of reactive this compound cam.ac.uk. This compound explosions, which are photochemical heterogeneous chain reactions releasing Br₂ and leading to tropospheric plumes of BrO, are likely changing in intensity, frequency, and spatial distribution under a changing climate, impacting O₃ abundances and the oxidant hydroxyl radical (OH, PubChem CID: 1004) at high latitudes copernicus.org.

Biogeochemical Cycling of this compound in Terrestrial and Aquatic Systems

This compound participates in dynamic biogeochemical cycling between inorganic and organic forms in both terrestrial and aquatic environments stanford.edummm.edunih.gov. This cycling is more complex than previously thought, with significant implications for organic carbon preservation and degradation stanford.edu.

Formation and Degradation of Organothis compound Compounds in Soils and Sediments

Organothis compound compounds (Br_org) are produced naturally in terrestrial and marine systems through various enzymatic and abiotic mechanisms nih.govnih.govresearchgate.netresearchgate.net. In soils and sediments, this compound exists primarily as the reduced bromide (Br⁻, PubChem CID: 25964) ion, but it can be oxidized and covalently bonded to carbon in natural organic matter (NOM) stanford.edunih.govstanford.edu.

Formation Pathways:

Enzymatic Bromination: Bromoperoxidase (BPO) enzymes found in marine algae, fungi, and bacteria catalyze the oxidation of bromide to hypobromous acid (HOBr, PubChem CID: 24451) or similar oxidized this compound species, which then react with organic substrates to form organothis compound by-products nih.govnist.gov. This process is a major contributor to the bromination of marine particulate organic matter (POM) that settles into sediments nih.gov. In terrestrial environments, halogenating enzymes can brominate plant material, leading to organothis compound production during the decay of plant litter stanford.eduresearchgate.net.

Abiotic Bromination: Abiotic processes, often involving photochemistry and/or metal catalysis, also contribute to organothis compound formation nih.govnist.gov. In sunlit surface waters, reactive this compound species formed through photo-oxidation of Br⁻ can react with organic matter nih.gov. In soils, abiotic bromination of particulate soil organic matter (SOM) occurs in the presence of inorganic oxidants like hydrogen peroxide (H₂O₂, PubChem CID: 784) and ferric iron, producing both aliphatic and aromatic organothis compound forms acs.orgnist.gov.

Degradation Pathways: Organothis compound compounds are susceptible to natural debromination processes, particularly in anoxic environments where anaerobic bacteria can respire them, converting this compound back into its reduced anionic form nih.gov. The ratios of organothis compound to organic carbon tend to decrease with sediment depth, suggesting that brominated organic matter may be preferentially degraded during diagenesis stanford.edu.

Dynamic Cycling Between Inorganic and Organic this compound Forms

The chemistry of this compound in the environment involves a dynamic cycling between its inorganic (e.g., Br⁻, Br₂, bromate (B103136) (BrO₃⁻, PubChem CID: 24657)) and organic forms stanford.edunih.govnih.gov. While Br⁻ is the predominant form in most soils and sediments, reactive oxidized inorganic forms exist but are short-lived nih.gov.

This cycling is crucial for understanding this compound's role in various environmental processes. For instance, in terrestrial soils, inorganic bromide absorbed by growing plants can be converted to organothis compound as the plant litter decays, and this organic this compound is then incorporated into soil organic matter researchgate.net. This transformation is influenced by the relative ease of bromide oxidation, promoting its incorporation into SOM through enzymatic processes related to plant litter decomposition researchgate.net.

The long-held belief that this compound exists solely as unreactive inorganic salts has been refuted by studies showing its complex biogeochemical reactions and cycling between organic and inorganic forms mmm.edu. This natural cycling can also have implications for the fate of anthropogenic brominated pollutants stanford.edummm.edu.

Association of this compound with Natural Organic Matter in Marine and Terrestrial Environments

This compound exhibits a strong association with natural organic matter (NOM) in both marine and terrestrial environments, primarily through the formation of covalent carbon-bromine bonds stanford.edustanford.eduprinceton.edu. This association is so pronounced that this compound content can be used to distinguish between marine and terrestrial organic matter nist.gov.

In marine sediments, organothis compound is ubiquitous and correlates with organic carbon and metals such as iron, calcium, and zinc researchgate.netprinceton.edu. The organothis compound observed in sediments is linked to biologically produced organothis compound compounds that persist through the humification of NOM researchgate.netprinceton.edu. This suggests that the large-scale bromination of natural organic matter has significant consequences for the preservation and degradation of organic carbon in sediments stanford.edustanford.edu.

Similarly, in terrestrial ecosystems, all this compound present in humified plant material, organic-rich surface soils, and isolated humic substances is covalently bonded to carbon stanford.edustanford.eduresearchgate.net. The retention of this compound in soil's O-horizons is dominated by aromatic organothis compound compounds, with a transition to inorganic bromide with increasing soil depth nih.gov. This shift corresponds to a decrease in this compound abundance with depth nih.gov. The association of this compound with humic substances and soil organic matter highlights the role of organic matter as a reservoir for this compound in the terrestrial environment researchgate.net.

Biosynthesis of Organothis compound Molecules by Marine Organisms and Microbes

Marine environments are significant hubs for the natural production of organothis compound compounds, with a diverse array of marine organisms and microbes contributing to their biosynthesis. The abundance of bromide in seawater provides a readily available substrate for halogenating enzymes, making bromination a characteristic feature of many marine natural products. nih.gov

Marine organisms, including bacteria, algae, invertebrates, sponges, tunicates, sea slugs, and corals, are prolific producers of organothis compound molecules. nih.govresearchgate.netpsu.edu Over 2200 distinct brominated natural products have been reported, exhibiting a wide spectrum of biological properties. These compounds range in structural complexity from simple volatile polybromoalkanes to highly intricate alkaloids. nih.govresearchgate.netpsu.edu

Recent research has shed light on the enzymatic mechanisms involved in marine bromination. Marine brominase enzymes have been identified that catalyze decarboxylative-halogenation, a previously uncharacterized enzymology among halogenating enzymes. nih.govnih.gov For instance, marine bacteria, such as Pseudoalteromonas species, have been confirmed as producers of polybrominated diphenyl ethers (PBDEs) and polybrominated bipyrroles. nih.govnih.gov These PBDEs, along with their hydroxylated (OH-BDE) and methoxylated (MeO-BDE) forms, are widely detected across various trophic levels within marine food webs. nih.govresearchgate.net

Examples of simple organothis compound compounds produced by marine algae include bromomethane (B36050) (CH₃Br), dibromomethane (CH₂Br₂), bromoform (CHBr₃), and carbon tetrabromide (CBr₄). researchgate.netpsu.eduresearchgate.net Specifically, red algae belonging to the Laurencia genus are known to produce bromoform. researchgate.net Furthermore, the biosynthesis of complex brominated molecules like pentabromopseudilin (B80150) by marine bacteria involves specific biosynthetic pathways, such as the brominated marine pyrrole (B145914)/phenol (B47542) (Bmp) pathway, which utilizes pyrrole and phenol halogenases. escholarship.org

This compound as a Geochemical Tracer for Environmental Change

This compound, particularly in its bromide ion (Br⁻) form, serves as a valuable geochemical tracer for investigating water and solute transport, as well as for understanding broader environmental changes. Bromide ions are often favored over chloride ions as tracers in soil and groundwater studies due to their lower natural background concentrations in most soils and their non-adsorptive behavior to negatively charged soil minerals, allowing them to move similarly to water. researchgate.netresearchgate.netnih.gov

However, the assumption of bromide's conservative behavior in environmental systems is not universally valid, as this compound actively participates in biogeochemical cycling reactions. researchgate.netnih.gov In terrestrial environments, bromide can undergo transformation into organic this compound through a process known as bromination, involving interactions with soil organic matter via enzymatic and abiotic pathways. researchgate.netresearchgate.netnih.gov This formation of stable brominated organic compounds is a critical factor in this compound retention and can lead to elevated soil this compound concentrations. nih.gov Conversely, the mineralization of previously formed organic this compound can result in delayed increases in bromide concentrations in soil leachate, even long after the initial application of a bromide tracer. researchgate.net

This compound enrichment in marsh sediments can function as a marker for environmental shifts, including those influenced by solar activity, such as Grand Solar Minima, and anthropogenic impacts. researchgate.net The strong relationship between this compound and organic matter (Br-OM) in sediments and soils has been extensively studied, revealing that inorganic this compound can be converted into organic this compound during the decomposition of organic matter. researchgate.netnih.gov The concentrations of this compound and iodine in marine sediments have also been utilized to characterize sedimentary environments based on their organic matter content. researchgate.net

Beyond its role in soil and sediment studies, this compound isotopic tools, such as δ⁸¹Br, offer insights into lake geochemical processes. These isotopic signatures can indicate evaporative processes within lake-water chemistry, providing valuable data for reconstructing past and present environmental conditions. tandfonline.com this compound exists in various forms in soils, including inorganic species like bromide (Br⁻), this compound gas (Br₂), and bromate (BrO₃⁻), as well as organic forms. nih.gov Studies have also shown that waterlogging can enhance the solubilization of soil this compound, with soils possessing higher total this compound concentrations, such as Andosols, tending to release greater amounts of solubilized this compound. tandfonline.com

Organobromine Compounds: Advanced Synthesis, Characterization, and Applications

Synthetic Methodologies for Carbon-Bromine Bond Formation

The formation of carbon-bromine bonds is a fundamental transformation in organic synthesis, with ongoing research aimed at enhancing efficiency and selectivity.

Regioselective and Stereoselective Bromination Reactions

Regioselectivity in bromination reactions refers to the preferential formation of one constitutional isomer over others, where the bromine atom attaches to a specific position on a molecule. masterorganicchemistry.com Stereoselectivity, on the other hand, dictates the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. masterorganicchemistry.comdurgapurgovtcollege.ac.in

Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are crucial intermediates in various industries, including pharmaceuticals and agrochemicals. nih.gov Achieving high regioselectivity in these reactions is a high priority, with various reagents and conditions developed to control the position of this compound attachment. For instance, N-bromosuccinimide (NBS) in ionic liquids or tetrahydrofuran (B95107) (THF) has demonstrated high regioselectivity for electrophilic aromatic brominations. nih.gov Catalytic methods, such as palladium-catalyzed C-H bond bromination using N-halosuccinimides, offer complementary regioselectivity to traditional electrophilic aromatic substitution reactions. acs.org 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) has also been shown to facilitate regioselective bromination of activated coumarins. cdnsciencepub.com

In alkene bromination, the reaction typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition products, which is a key aspect of its stereoselectivity. rsc.orgmasterorganicchemistry.commakingmolecules.com For example, the bromination of cyclohexene (B86901) yields trans-1,2-dibromocyclohexane, demonstrating anti-addition. masterorganicchemistry.com Similarly, the bromination of cis-but-2-ene produces a racemic mixture of (S,S)-2,3-dibromobutane and (R,R)-2,3-dibromobutane, while trans-but-2-ene yields (2S,3R)-2,3-dibromobutane (a meso compound), highlighting the stereospecific nature of these reactions. masterorganicchemistry.com N-bromoamide reagents have significantly improved the convenience of bromination reactions and have been instrumental in advancing enantioselective and diastereoselective bromofunctionalization of alkenes. rsc.orgrsc.org New reagents like tridecylmethylphosphonium tribromide have also been developed to achieve superior stereoselectivities in bromination of unsaturated substrates. researchgate.net

The regioselectivity of halohydrin formation from alkenes in nucleophilic solvents like water or alcohols is analogous to oxymercuration-demercuration, where the halogen forms a bromonium ion, and the nucleophile attacks the more substituted carbon (Markovnikov regioselectivity). makingmolecules.comlibretexts.org Bromodimethylsulfonium bromide (BDMS) is an effective and regioselective reagent for α-monobromination of β-keto esters and 1,3-diketones. acs.org

Synthesis of Complex Polybrominated Compounds (e.g., Polybrominated Diphenyl Ethers, Tetrabromobisphenol A)

The synthesis of complex polybrominated compounds, such as Polybrominated Diphenyl Ethers (PBDEs) and Tetrabromobisphenol A (TBBPA), is crucial due to their widespread industrial applications, particularly as flame retardants.

Polybrominated Diphenyl Ethers (PBDEs) are a class of brominated flame retardants (BFRs) that were historically produced by brominating diphenyl ether or brominated benzenes. researchgate.net The synthesis often involves electrophilic bromination of aromatic rings, which can lead to a mixture of congeners depending on the reaction conditions and the degree of bromination desired. For example, the industrial synthesis of decabromodiphenyl ether (BDE-209) typically involves the exhaustive bromination of diphenyl ether. acs.org

Tetrabromobisphenol A (TBBPA) is another highly important brominated compound, primarily used as a reactive flame retardant. Its synthesis generally involves the bromination of bisphenol A. This reaction is typically carried out using this compound in a suitable solvent, often in the presence of a catalyst, to achieve the desired degree of bromination and yield. The process aims for high selectivity to produce the tetrabrominated product.

Development of Green Chemistry Approaches in Organothis compound Synthesis

The development of green chemistry approaches in organothis compound synthesis focuses on minimizing the environmental impact of these processes. This includes the use of less hazardous reagents, benign solvents, and more energy-efficient methods.

One area of focus is the replacement of molecular this compound (Br₂) with more easily handled and less toxic brominating reagents. N-bromoamide reagents, for instance, are considered more convenient and safer alternatives to molecular this compound. rsc.orgrsc.org The use of solid brominating agents, such as ionic liquids containing tribromide salts (e.g., phenyltrimethylammonium (B184261) tribromide, tetrabutylammonium (B224687) tribromide), offers advantages like ease of handling, mildness, and reusability, reducing the generation of hazardous byproducts. researchgate.net

Specialized Industrial and Chemical Applications of this compound Derivatives

This compound derivatives play a critical role in various industrial and chemical applications, driven by their unique chemical properties.

Advanced Brominated Flame Retardant Formulations and Performance

Brominated flame retardants (BFRs) are a class of chemical compounds containing this compound that are added to materials to inhibit or suppress the combustion process. They are widely used in plastics, textiles, and electronics to meet fire safety standards. The effectiveness of BFRs stems from their ability to interfere with the combustion process in the gas phase. When a material containing BFRs burns, the organothis compound compounds decompose and release this compound radicals. These this compound radicals then react with highly reactive hydrogen and hydroxyl radicals in the flame, which are essential for flame propagation. By scavenging these radicals, this compound interrupts the radical chain reactions of combustion, thereby reducing the flammability of the material.

Advanced BFR formulations focus on improving performance, reducing environmental persistence, and addressing health concerns. This includes the development of polymeric BFRs, which are less prone to leaching and bioaccumulation compared to their monomeric counterparts. Examples include brominated polystyrenes and brominated epoxy oligomers. These polymeric BFRs are designed to be chemically bound within the material matrix, minimizing their release into the environment.

Another area of advancement is the development of reactive BFRs, such as Tetrabromobisphenol A (TBBPA), which are chemically incorporated into the polymer backbone rather than being simply added. This integration significantly reduces their mobility and potential for migration from the product. TBBPA is extensively used in epoxy resins for printed circuit boards and in polycarbonate plastics.

The performance of BFRs is evaluated based on their flame retardancy efficiency, thermal stability, and compatibility with various materials. Research continues to explore synergistic effects when BFRs are combined with other flame retardants, such as antimony trioxide, which can enhance their effectiveness. The aim is to achieve optimal fire safety with minimal additive loading and reduced environmental impact.

This compound-Based Biocides for Water Treatment and Disinfection

This compound-based biocides are extensively used in water treatment and disinfection applications due to their effectiveness against a broad spectrum of microorganisms, including bacteria, viruses, algae, and fungi. They are often preferred over chlorine-based disinfectants in certain applications, especially in industrial water systems, cooling towers, and swimming pools, because they are less corrosive and more stable in the presence of ammonia.

The primary mechanism of action for this compound-based biocides involves the oxidation of cellular components of microorganisms. When this compound compounds are introduced into water, they typically form hypobromous acid (HOBr) and hypobromite (B1234621) ion (OBr⁻), which are potent oxidizing agents. These species penetrate microbial cell walls and react with enzymes, proteins, and nucleic acids, disrupting metabolic processes and leading to cell death.

Common this compound-based biocides include bromochloro-5,5-dimethylhydantoin (BCDMH) and 2,2-dibromo-3-nitrilopropionamide (DBNPA). BCDMH is a solid, slow-release biocide often used in swimming pools and spas, as well as in industrial cooling water systems. It provides a stable this compound residual and is effective over a wide pH range. DBNPA is a fast-acting, non-oxidizing biocide that rapidly degrades in the environment, making it a suitable choice for applications where rapid kill and minimal environmental persistence are desired, such as in paper mills and oil and gas operations.

This compound's efficacy in water treatment also extends to its use in conjunction with chlorine (this compound chloride) to form a more potent disinfectant, particularly in municipal wastewater treatment and power plant cooling water systems. The continuous development of new this compound-based formulations aims to enhance their stability, broaden their spectrum of activity, and improve their environmental profiles.

Agricultural Applications of this compound Compounds (e.g., fumigants, pesticides)

This compound compounds have historically been significant in agriculture, primarily as fumigants and pesticides, contributing to crop protection and yield improvement. azom.com

One of the most prominent agricultural uses of this compound was methyl bromide (CH₃Br), a broad-spectrum fumigant effective against a wide range of soilborne pests, pathogens, weeds, insects, nematodes, and rodents. orst.eduncsu.eduorst.edu It was extensively used for pre-plant soil fumigation in high-value crops such as strawberries, tomatoes, and ornamental plants, and for post-harvest treatment of commodities and structures like warehouses. ncsu.eduaiph.orgapsnet.org Methyl bromide's efficacy, relatively low cost, and ease of use made it a preferred pest control method for decades. ncsu.eduaiph.org

However, due to its classification as an ozone-depleting substance under the Montreal Protocol in 1992, the production and consumption of methyl bromide have been largely phased out in industrialized countries by 2005 and in developing nations by 2015. wikipedia.orgncsu.eduaiph.orgapsnet.orgeurofins.deepa.gov Currently, its use is limited to very specific "critical use exemptions" and quarantine and pre-shipment (QPS) treatments where no feasible alternatives exist. aiph.orgepa.gov

Despite the phase-out of methyl bromide, this compound remains vital in the synthesis of other agrochemicals, including herbicides and fungicides, which continue to protect crops and enhance agricultural productivity. azom.com Inorganic bromide, a decomposition product of methyl bromide, can also be present in food and raw agricultural commodities, or occur naturally in soil and plant products, particularly in coastal areas. eurofins.deresearchgate.neteurofins.de

Table 1: Historical Agricultural Applications of this compound Compounds

Compound NamePrimary ApplicationStatus/Notes
Methyl BromideSoil fumigant, pesticideLargely phased out due to ozone depletion; limited critical use exemptions. wikipedia.orgncsu.eduaiph.orgapsnet.orgeurofins.deepa.gov
This compound-containing agrochemicalsHerbicides, fungicidesStill used in synthesis to protect crops. azom.com

Role of this compound in Pharmaceutical Intermediates and Drug Design Strategies

This compound and its derivatives are indispensable in modern medicine, serving as crucial components in pharmaceutical intermediates and influencing drug design strategies. azom.combsef.comtethyschemical.com The introduction of a this compound atom into a molecular structure can significantly alter a compound's chemical properties, enhancing its effectiveness or selectivity. icl-industrialproducts.com

Brominated compounds are widely utilized as intermediates in the synthesis of various pharmaceutical products. wikipedia.orgazom.comontosight.aibsef.comtethyschemical.comfortunebusinessinsights.com They act as catalysts, accelerating chemical reactions and reducing energy intensity in manufacturing processes for drugs such as naproxen. bsef.com this compound-based intermediates are essential building blocks for Active Pharmaceutical Ingredients (APIs), enabling the creation of diverse chemical structures. icl-industrialproducts.comfortunebusinessinsights.comascensusspecialties.comicl-industrialproducts.com

The strategic incorporation of this compound into drug molecules, known as "bromination," offers several advantages in drug design:

Enhanced Therapeutic Activity and Duration of Action : Bromination can lead to an increase in therapeutic activity and a beneficial effect on drug metabolism, extending its duration of action. ump.edu.plump.edu.pl

Improved Drug-Target Interactions : The presence of a this compound atom can facilitate "halogen bonds," a noncovalent interaction with protein backbones or π systems, which can favorably affect drug-target interactions and increase protein-ligand affinity. ump.edu.plump.edu.plnih.govresearchgate.net

Altering Reactivity, Affinity, Stability, or Solubility : this compound can modify these critical properties of an API's building block. ascensusspecialties.com

Enhancing Lipophilicity : Bromination can increase the lipophilicity of a compound, which can be important for drug absorption and distribution. ascensusspecialties.com

Heavy Atom Effect : The heavy atom effect of this compound can be leveraged to increase the effectiveness of photodynamic therapy and radiosensitization. ump.edu.plump.edu.pl

Examples of brominated compounds in pharmaceutical synthesis include 4-Bromobenzyl bromide for anticancer and antiviral agents, 2-Bromopropiophenone for anticonvulsant and pain relief drugs, bromoindoles for anticancer and antimicrobial applications, and 3-Bromopyruvic acid for cancer therapy. ascensusspecialties.com Bromhexine, a drug used to treat mucus buildup in the respiratory tract, also contains a this compound API. icl-industrialproducts.com Historically, bromide ions were used as sedatives, anti-epileptics, and tranquilizers due to their ability to decrease central nervous system sensitivity, although these uses are largely outdated. bsef.comicl-industrialproducts.com Modern applications also include antiseptics, antibacterial drugs, and anesthetics like bromoethane. azom.comtethyschemical.com

Table 2: Applications of this compound in Pharmaceutical Development

Role/ApplicationDescriptionExamples (if applicable)
Pharmaceutical IntermediatesEssential building blocks for Active Pharmaceutical Ingredients (APIs); used as catalysts to speed up reactions. bsef.comicl-industrialproducts.comfortunebusinessinsights.comascensusspecialties.comicl-industrialproducts.comNaproxen, Octyl Methoxycinnamate (sunscreen component) bsef.com
Drug Design StrategyEnhances therapeutic activity, improves drug-target interactions via halogen bonding, alters reactivity/solubility, enhances lipophilicity, improves potency/selectivity. ascensusspecialties.comump.edu.plump.edu.plnih.govresearchgate.net4-Bromobenzyl bromide (anticancer/antiviral), 2-Bromopropiophenone (anticonvulsant/pain relief), Bromoindoles (anticancer/antimicrobial), 3-Bromopyruvic acid (cancer therapy), Bromhexine icl-industrialproducts.comascensusspecialties.com
Medicinal CompoundsUsed in synthesis of various drugs. azom.comtethyschemical.comvasu-industries.comAntiseptics, antibacterial drugs, anesthetics (e.g., bromoethane), some chemotherapy drugs, treatments for epilepsy. azom.comtethyschemical.com

Other Emerging Applications (e.g., drilling fluids, dyes, photographic chemicals, high-performance polymers)

Beyond agriculture and pharmaceuticals, this compound finds diverse applications in several other industries, including drilling fluids, dyes, photographic chemicals, and high-performance polymers. wikipedia.orgsamaterials.comnih.govmfa.orgmineralseducationcoalition.org

Drilling Fluids : this compound compounds, particularly high-density clear brine fluids like calcium bromide (CaBr₂) and sodium bromide (NaBr), are extensively used in the oil and gas industry. fortunebusinessinsights.comtethyschemical.comicl-group.com These fluids are critical for maintaining pressure in the wellbore, cooling drill bits, removing debris, and preventing fluid loss during drilling, well completion, and workover operations. icl-industrialproducts.comtethyschemical.com Their high density is particularly beneficial for deepwater drilling and high-pressure environments, ensuring stable and efficient operations. tethyschemical.com this compound-based brines are also recyclable and reusable, contributing to sustainable practices in the energy sector. icl-group.com

Dyes : this compound is utilized in the production of various dyes. wikipedia.orgmfa.orgmineralseducationcoalition.org Its reactivity allows for the synthesis of brominated organic compounds that contribute to the vibrant colors and stability of certain textile and other industrial dyes. mfa.orgmineralseducationcoalition.orgresearchgate.net

Photographic Chemicals : Historically, this compound compounds have been integral to photography. wikipedia.orgazom.com Silver halides, particularly silver bromide (AgBr), are light-sensitive compounds used in photographic emulsions to capture images on film. azom.comsamaterials.commineralseducationcoalition.orgtestbook.com When exposed to light, silver bromide undergoes a chemical reaction that forms the latent image, which is then developed into a visible photograph. azom.comtestbook.com

High-Performance Polymers : this compound plays a significant role in enhancing the properties of high-performance polymers, primarily through the incorporation of brominated flame retardants (BFRs). wikipedia.orgicl-industrialproducts.comfortunebusinessinsights.comsamaterials.commineralseducationcoalition.org These compounds are added to plastics, textiles, and electronics to reduce their flammability and prevent the spread of fire. wikipedia.orgicl-industrialproducts.comvasu-industries.comsamaterials.commineralseducationcoalition.org While flame retardant applications are broad, the use of this compound in high-performance polymers specifically contributes to materials with enhanced fire safety characteristics, which are crucial in demanding applications such as electronics, automotive, and construction. fortunebusinessinsights.com

Table 3: Other Emerging Applications of this compound

Application AreaSpecific Use of this compound CompoundsKey Benefits
Drilling FluidsCalcium bromide, Sodium bromide in clear brine fluidsMaintains wellbore pressure, cools drill bits, removes debris, prevents fluid loss, enables deepwater drilling. icl-industrialproducts.comfortunebusinessinsights.comtethyschemical.comicl-group.com
DyesSynthesis of brominated organic compoundsContributes to vibrant colors and stability of dyes. wikipedia.orgmfa.orgmineralseducationcoalition.orgresearchgate.net
Photographic ChemicalsSilver bromide in photographic emulsionsEssential for capturing light and forming images on film. azom.comsamaterials.commineralseducationcoalition.orgtestbook.com
High-Performance PolymersBrominated flame retardants (BFRs)Reduces flammability, enhances fire safety in plastics and textiles. wikipedia.orgicl-industrialproducts.comfortunebusinessinsights.comvasu-industries.comsamaterials.commineralseducationcoalition.org

Bromine in Catalysis

Heterogeneous Catalysis Involving Bromine Species

Heterogeneous catalysis involving this compound species leverages the advantages of solid catalysts, offering ease of separation and reusability. This area has seen significant innovation, particularly in the design of recoverable nanocatalysts and their application in various organic reactions.

Design and Synthesis of Recoverable this compound-Containing Nanocatalysts

The design and synthesis of recoverable this compound-containing nanocatalysts have garnered significant attention due to their potential for efficient and sustainable chemical processes. Magnetic nanoparticles, such as those based on iron(II,III) oxide (Fe₃O₄), are frequently utilized as supports for immobilizing this compound sources, enabling facile separation from reaction mixtures using an external magnet researchgate.netresearchgate.nettandfonline.com. This magnetic recovery eliminates the need for tedious filtration or centrifugation steps, enhancing the practicality and environmental sustainability of catalytic processes researchgate.netresearchgate.net.

These nanocatalysts exhibit high activity and reusability, with some maintaining significant catalytic efficiency even after multiple cycles researchgate.netresearchgate.netbeilstein-journals.orgnih.gov. The fabrication often involves stepwise immobilization of this compound sources onto the magnetic nanoparticle surface, followed by thorough characterization researchgate.nettandfonline.com. Beyond magnetic nanoparticles, porous carbon materials have also been explored for their ability to effectively trap this compound species, preventing their escape in this compound redox systems rsc.org. The presence of surface oxides on metal nanocatalysts, such as ruthenium, can enhance their catalytic ability by activating C-H bonds beilstein-journals.org.

This compound-Mediated Catalytic Oxidation Reactions in Organic Synthesis

This compound-mediated catalytic oxidation reactions are a significant application of this compound in organic synthesis. This compound, or this compound sources immobilized on catalysts, can facilitate a range of oxidation transformations. For instance, the oxidation of alcohols can be achieved using alkali metal bromides, such as potassium bromide (KBr) or calcium bromide (CaBr₂), in conjunction with oxidants like Oxone (potassium peroxymonosulfate) or aqueous hydrogen peroxide (H₂O₂) under mild conditions acs.org. These bromide-catalyzed oxidations can divergently synthesize carboxylic acids and aldehydes from primary alcohols when combined with additives like TEMPO acs.org. Magnetic nanocatalysts, often featuring immobilized this compound sources, have also been successfully employed in various oxidation reactions, including the sulfoxidation of sulfides researchgate.netresearchgate.net.

Mechanisms of Multicomponent Reactions Facilitated by this compound Catalysts

This compound catalysts play a crucial role in facilitating multicomponent reactions (MCRs), which are highly atom-economical and efficient synthetic pathways. In MCRs, catalysis is essential for directing the reaction pathway and minimizing byproduct formation researchgate.net. The mechanisms often involve the in-situ generation of reactive this compound species. For example, in bromofunctionalization of alkenes, the generally accepted mechanism involves the formation of a bromonium ion intermediate upon contact between the electrophilic this compound source and the alkene rsc.org. This reactive bromonium ion can then be captured by a compatible nucleophile, typically leading to products with an anti-relationship between the bromide and the nucleophile via an SN2-like ring opening rsc.org.

Catalysts like PEG-embedded potassium tribromide (KBr₃) have been developed for multicomponent coupling reactions, where the tribromide reagent is regenerated by adding molecular this compound after the reaction beilstein-journals.org. This approach highlights the recyclability of this compound-containing catalysts in MCRs beilstein-journals.org. Magnetic nanocatalysts have also been successfully applied in MCRs, showcasing their utility in achieving high yields and purity, suitable reaction times, and easy reusability researchgate.netresearchgate.net.

Catalytic Hydrogen Bromide Oxidation for this compound Recovery and Alkane Functionalization

Catalytic hydrogen bromide (HBr) oxidation is a critical technology for this compound recovery and alkane functionalization, particularly in the context of valorizing natural gas researchgate.netresearchgate.netrsc.org. This process is vital for recycling the HBr byproduct generated from this compound-mediated alkane functionalization processes, thereby closing the this compound loop and enhancing the sustainability of these chemical transformations researchgate.netresearchgate.net.

Various heterogeneous catalysts have been explored for HBr oxidation to molecular this compound (Br₂). Rutile-type oxides, including ruthenium dioxide (RuO₂), iridium dioxide (IrO₂), and titanium dioxide (TiO₂), have shown promise researchgate.netnih.gov. Ceria (CeO₂) and ceria-zirconia (CeO₂/ZrO₂) catalysts have also been reported as effective for this reaction, often operating at lower temperatures compared to HCl oxidation mpg.de. Vanadium pentoxide (V₂O₅) supported on alumina (B75360) is another catalyst used for the catalytic oxidation of HBr, capable of operating at temperatures between 200-600 °C, preferably 400-500 °C, even in the presence of halogenated solvent contaminants google.com.

The mechanism of HBr oxidation over certain catalysts, such as rutile TiO₂, involves defect states introduced during the reaction, which enable the activation of the catalyst through a self-doping mechanism researchgate.netnih.gov. This process involves the substitution of surface oxygen by this compound, leading to the reduction of Ti⁴⁺ to Ti³⁺ centers researchgate.net. Chemical looping processes using molten bromide salts, such as KBr-LiBr-NiBr₂, have also been demonstrated for HBr oxidation, where nickel oxide (NiO) particles suspended in the molten salt facilitate this compound production and HBr regeneration researchgate.net. The ability to fully recycle HBr is contingent on the development of active, stable, and abundant materials for this compound production researchgate.net.

Homogeneous Catalysis Utilizing this compound

Homogeneous catalysis involving this compound often leverages its ability to form reactive radical species, particularly in the presence of light or other activating agents.

Photoredox and Radical this compound Catalysis in Organic Transformations

Photoredox catalysis, a branch of photochemistry utilizing single-electron transfer (SET), has emerged as a powerful tool for organic transformations under mild conditions, often driven by visible light jst.go.jpwikipedia.orgbeilstein-journals.org. This compound radicals (Br•) play a significant role in these processes. These radicals are typically generated from this compound anions (Br⁻) using various transition metal photocatalysts (e.g., ruthenium and iridium complexes) and organic dyes (e.g., eosin (B541160) Y, 4-CzIPN) researchgate.netrsc.orgresearchgate.net.

Once generated, this compound radicals are highly effective in hydrogen atom transfer (HAT) reactions, facilitating C-H bond activation and the formation of carbon-centered radical intermediates researchgate.netrsc.org. This capability allows for the functionalization of diverse organic compounds, including aldehydes and enones, often without the need for traditional metal or peroxide reagents researchgate.net. Brominated organic and inorganic compounds, including molecular this compound, are extensively used as oxidants in photoredox transformations, operating through both HAT and SET pathways rsc.org.

In dual photoredox-nickel catalysis, this compound radicals generated from alkyl bromides can act as HAT catalysts, enabling C(sp³)-C(sp³) cross-coupling reactions between alkyl bromides and ethers uni-regensburg.de. Gold(I) bisphosphine complexes have also been shown to mediate electron transfer to nonactivated bromoalkanes, leading to the generation of alkyl radicals and facilitating formal this compound atom transfer radical addition reactions acs.org. Electrochemical methods also enable the in-situ generation of this compound from bromide salts, which can then act as a direct halogenating reagent or a mediator in various organic transformations, including the bromofunctionalization of alkenes and alkynes mdpi.com.

Bromine in Biological and Geochemical Systems

Mechanistic Aspects of Biological Activity of Bromine Compounds

The strategic introduction of this compound into molecular structures has emerged as an effective approach in drug design, often drawing inspiration from natural substances found in marine organisms. These marine-derived compounds, rich in this compound due to the high this compound content in seawater, exhibit a wide array of biological activities, including antibiotic efficacy against resistant bacteria ump.edu.plump.edu.plrevmedchir.rosemanticscholar.orgump.edu.pl. The incorporation of this compound atoms can fundamentally alter intermolecular and intramolecular interactions within a molecule, leading to advantageous changes in drug-target interactions ump.edu.plump.edu.pl.

Influence of Halogen Bonding on Drug-Target Interactions and Drug Metabolism

Halogen bonding is a crucial non-covalent interaction that significantly influences the biological activity of brominated compounds ump.edu.plump.edu.plump.edu.plpnas.orgresearchgate.netresearchgate.net. This interaction arises from the presence of a "sigma-hole"—a region of positive electrostatic potential—on the outer lobe of the halogen atom, which can interact with electron-rich donor atoms (Lewis bases) such as oxygen, nitrogen, or sulfur ump.edu.plump.edu.plump.edu.plpnas.orgresearchgate.netresearchgate.net. Such interactions can substantially improve binding affinity and selectivity in drug-target complexes ump.edu.plpnas.orgresearchgate.netresearchgate.net. For instance, halogen bonds can form with carbonyl oxygens, amides, and through π-stacking with aromatic residues, thereby enhancing ligand-protein interactions pnas.orgresearchgate.net.

Beyond binding affinity, bromination can enhance the pharmacokinetic and pharmacodynamic profiles of drugs by improving membrane permeability and reducing metabolic degradation researchgate.net. This compound's lipophilic nature facilitates better membrane permeability and cellular uptake, contributing to observed cytotoxic effects revmedchir.roresearchgate.netresearchgate.net. This increased lipophilicity, along with the potential for increased half-life, are among the mechanisms explaining the enhanced bioactive potential of brominated substances revmedchir.roresearchgate.net.

Bromination Effects on Molecular Stability, Lipophilicity, and Bioactivity

The incorporation of this compound into a molecule can significantly impact its physicochemical properties, directly influencing its bioactivity. This compound enhances molecular stability, increases lipophilicity, and modifies molecular interactions ontosight.ai. Increased lipophilicity and permeability through biological membranes are key factors contributing to the enhanced bioactive potential of brominated compounds revmedchir.roresearchgate.net. This modification can alter a compound's reactivity, affinity, stability, and solubility, and can improve its potency, selectivity, receptor interactions, and pharmacokinetic properties ascensusspecialties.com. However, it is important to note that introducing this compound atoms can also lead to a reduction in the solubility of molecules, which might hinder their development as drug candidates nih.gov.

Antiproliferative, Antibacterial, and Anticancer Mechanisms of Brominated Compounds

Brominated compounds, particularly those derived from marine sources, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and antitumor properties revmedchir.ro. Research has demonstrated the antiproliferative activity of this compound-bearing Schiff bases against various cancer cell lines, including lung and colon cancer, often with minimal toxicity to non-cancerous cells ontosight.ai. The introduction of this compound into the indole (B1671886) scaffold, a prominent heterocyclic structure, can significantly boost its potency against various cancer types ontosight.ai.

Role of Bromide in Myeloperoxidase Systems and Innate Immunity

Bromide ions play a critical role in the innate immune system, primarily through their interaction with peroxidases such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO). Both MPO and EPO catalyze the oxidation of bromide ions by hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr) ucl.ac.ukfrontiersin.orgmdpi.comresearchgate.netnih.gov. This reaction is a key component of the antimicrobial innate immune response mdpi.com.

HOBr is a potent oxidant with strong antibacterial and antiparasitic properties ucl.ac.uk. In neutrophils, the most abundant white blood cells and primary defenders of the innate immune system, MPO utilizes H₂O₂ to oxidize halides like chloride, iodide, and bromide into their respective hypohalous acids frontiersin.orgmdpi.comresearchgate.net. The formation of HOBr is crucial for innate immune responses, and studies suggest that bromide can augment the oxidative killing mechanisms of neutrophils ucl.ac.uk. For instance, low micromolar concentrations of bromide have been shown to boost the ability of the MPO/H₂O₂/chloride system to kill Klebsiella pneumonia ucl.ac.uk. The EPO/H₂O₂/bromide system is particularly significant in defense against eukaryotic and multicellular parasitic infections, such as against the parasite Trypanosoma cruzi ucl.ac.uk. The presence of MPO-dependent HOBr formation in vivo is implied by decreased levels of 3-bromotyrosine (B1580512) in MPO-deficient mice compared to wild-type mice during sepsis nih.gov.

Geochemical Distribution and Cycling of this compound in Earth Systems

This compound, alongside chlorine, exhibits a systematic distribution within Earth's major geological reservoirs. Due to its chemical characteristics, this compound is predominantly concentrated in the fluid phase of Earth's systems, leading to its high concentration in the oceans springerprofessional.deresearchgate.netspringerprofessional.de. The open oceans maintain relatively constant this compound concentrations, approximately 67 ppm, resulting in a consistent this compound-to-chlorine (Br/Cl) ratio of about 3.46 × 10⁻³ springerprofessional.de. While concentrations in most rocks and sediments are generally low, evaporite deposits represent a significant reservoir where a considerable portion of oceanic bromide (and chloride) can be concentrated springerprofessional.deresearchgate.netspringerprofessional.de. Despite low concentrations, the Earth's mantle is also considered a major reservoir, holding approximately one-fifth of the planet's total chlorine and this compound springerprofessional.de.

This compound, along with chlorine and iodine, is characterized as strongly incompatible and highly soluble, contrasting with fluorine, which is moderately incompatible and less mobile at the Earth's surface annualreviews.org. This compound and iodine are essential for life and are significantly incorporated into organic matter that accumulates in marine sediments annualreviews.org.

The cycling of this compound in Earth systems is influenced by various processes. For example, global sea level rise can increase the natural production of organobromines in submerged soils and coastal wetland sediments geochemicalperspectivesletters.org. In these environments, the wet/dry cycling of soils and the abundance of aromatic-rich natural organic matter promote the bromination of organic matter geochemicalperspectivesletters.org. Notably, while chloride and bromide exhibit similar weak sorption onto sediments, up to 80% of the total retained this compound can be organically bound, particularly in formerly freshwater wetlands inundated by seawater geochemicalperspectivesletters.org. This disproportionate retention of this compound compared to chlorine results in Br/Cl ratios in sediments that can be significantly higher than those found in seawater geochemicalperspectivesletters.org.

In the solid Earth, surficial fluids circulating into continental and oceanic crust incorporate surface-derived halogens into alteration minerals annualreviews.org. Subducting slabs and arc lavas become enriched in chlorine, this compound, and iodine annualreviews.org. Subduction processes have played a crucial role in maintaining relatively constant mantle concentrations of chlorine and this compound since the early differentiation of Earth annualreviews.org. The deep subduction cycles of this compound, chlorine, and iodine are more akin to that of water (H₂O) than to fluorine annualreviews.org. Furthermore, variations in this compound isotope compositions can serve as indicators for changes in redox conditions within geological settings researchgate.net. Halogen abundance ratios and stable isotope ratios vary systematically across Earth's surface reservoirs, making halogens powerful tracers for geological fluids and melts annualreviews.org.

Toxicological and Ecotoxicological Studies of Bromine Compounds

Environmental and Health Risks of Brominated Compounds

Endocrine Disrupting Effects and Reproductive Toxicity of Brominated Compounds

Brominated compounds, particularly polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs), are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormone system. This interference can lead to altered hormonal signaling and function, with significant implications for reproductive health and development mdpi.comnih.govrsc.orgresearchgate.netpeerj.combreastcanceruk.org.uk.

Detailed Research Findings:

Reproductive Toxicity:

Male Reproductive System: Population and experimental studies demonstrate that PBDEs can induce male reproductive toxicity. Effects observed include an increased incidence of genital malformations such as hypospadias and cryptorchidism, altered weight and histology of testes and other reproductive tissues, decreased sperm production and quality, and altered secretion of reproductive hormones mdpi.comresearchgate.netnih.govpreprints.org. For instance, studies have linked maternal hair concentrations of certain PBDE congeners (BDE-99, BDE-100, and BDE-154) to a significantly higher risk of cryptorchidism in sons mdpi.compreprints.org. Similarly, higher levels of total PBDEs and specific congeners (BDE-28, BDE-47, BDE-99, BDE-153, and BDE-154) were found in mothers whose infants had hypospadias mdpi.com. Animal studies, including those with BDE-47, have shown a decrease in sperm capacitation rates mdpi.com. Developmental exposure to the PBDE mixture DE-71 has also been shown to cause endocrine-disrupting effects in rats, leading to reduced male anogenital distance (AGD) and prostate weights, suggesting anti-androgenic actions peerj.com.

Female Reproductive System: While less extensively detailed in the provided snippets, BFRs have the potential to disrupt female reproductive development and adult reproductive function by altering steroidogenic activities researchgate.net.

Mechanisms of Action: Proposed mechanisms for PBDE reproductive toxicity include androgen receptor (AR) antagonism and disruption of complex metabolic signaling networks mdpi.comresearchgate.netnih.gov. Oxidative stress and mitochondrial disruption have also been suggested, though these effects often occur at higher concentrations than those typically found in human tissues mdpi.comdoi.org.

Table 1: Endocrine and Reproductive Effects of Key Brominated Compounds

Compound/MixtureEndocrine EffectReproductive Effect (Male)Reproductive Effect (Female)Reference
PBDEs (General)Thyroid disruptionGenital malformations (hypospadias, cryptorchidism), altered testes weight/histology, decreased sperm production/quality, altered reproductive hormonesAltered steroidogenic activities mdpi.comnih.govrsc.orgresearchgate.netbreastcanceruk.org.ukbcpp.orgresearchgate.netacs.orgnachi.orgnih.govpreprints.org
BDE-99, 100, 154Thyroid disruptionIncreased cryptorchidism risk (maternal exposure)- mdpi.compreprints.org
BDE-28, 47, 99, 153, 154Thyroid disruptionIncreased hypospadias risk (maternal exposure)- mdpi.com
BDE-47Thyroid disruptionDecreased sperm capacitation- mdpi.com
DE-71 (PBDE mixture)Endocrine disruption (anti-androgenic, anti-estrogenic)Reduced anogenital distance, reduced prostate weightReduced mammary gland outgrowth peerj.com
Tetrabromobisphenol A (TBBPA)Thyroid hormone system disruption-Linked to breast cancer nachi.orgsilentspring.org
Hexabromocyclododecane (HBCD)Effect on thyroid gland-- mst.dk

Neurotoxicity and Carcinogenicity Assessments of Brominated Species

Brominated compounds, particularly PBDEs, are of significant concern due to their potential neurotoxic and carcinogenic properties.

Detailed Research Findings:

Neurotoxicity:

Developmental Neurotoxicity: PBDEs are recognized developmental neurotoxicants, with exposure, especially during prenatal and postnatal periods, leading to adverse effects on brain development and neural function researchgate.netresearchgate.netepa.govnachi.orgdoi.orgmdpi.comresearchgate.nethibiscuspublisher.comnih.govlongdom.orgoup.comnih.gov. Rodent studies have reported behavioral changes, including hyperactivity, and disruptions in learning and memory performance following developmental or neonatal exposure to PBDEs nachi.orgresearchgate.netnih.govlongdom.org. Specific congeners like BDE-47 and BDE-99 have been shown to affect spontaneous behavior and memory in mice longdom.org.

Mechanisms of Neurotoxicity: The neurotoxic mechanisms of PBDEs are complex and include oxidative stress, mitochondrial dysfunction, disruption of calcium homeostasis, alterations of thyroid hormone homeostasis, and interference with neural differentiation, migration, and neurotransmitter systems doi.orgresearchgate.netlongdom.org. PBDEs can also affect synaptic plasticity and the glutamate-nitric oxide-cyclic guanosine (B1672433) monophosphate pathway researchgate.net. Hydroxylated PBDEs (OH-PBDEs) may pose an increased hazard for developmental neurotoxicity compared to their parent congeners due to their ability to bind to thyroid hormone receptors and disrupt calcium homeostasis researchgate.net. Hexabromocyclododecane (HBCD) exposure has been shown to induce chemical-dependent autophagy in neural cells in vitro and alter gene transcription in various brain regions, suggesting changes in vesicular trafficking oup.comnih.gov.

Carcinogenicity:

PBDEs: The evidence for carcinogenicity of PBDEs varies depending on the specific congener and the available data.

Decabromodiphenyl ether (deca-BDE): The International Agency for Research on Cancer (IARC) has classified deca-BDE as "not classifiable as to its carcinogenicity to humans" (Group 3) due to inadequate human data and limited evidence in animals epa.govwww.gov.ukcdc.gov. However, the US EPA suggests "suggestive evidence of carcinogenic potential" for deca-BDE epa.govcdc.gov. Animal studies with deca-BDE have shown equivocal evidence of carcinogenicity, with hepatic lesions observed in rats at high doses www.gov.uk.

Lower-brominated PBDEs (penta-BDE, octa-BDE): No carcinogenicity data are available for lower-brominated PBDEs in humans www.gov.uk. Studies in rodents with commercial preparations containing penta-BDE indicated the liver as a key target organ, with observed macroscopic and histologic changes, enzyme induction, and disturbances in cholesterol and porphyrin synthesis mst.dk. The PBDE mixture DE-71 has been identified as a liver carcinogen in rats and mice nih.gov.

Other Brominated Compounds:

Vinyl Bromide and Dibromoneopentyl Glycol (DBNPG): Both vinyl bromide and DBNPG are suspected to be carcinogenic mst.dk. DBNPG has been defined as potentially carcinogenic in rodents mdpi.com.

Decabromobiphenyl (DeBB) and Brominated Styrene Homopolymer: Commercial products of these compounds may also have carcinogenic potential mst.dk.

Bromate (B103136): While not an organic brominated compound, bromate (an inorganic bromine species) has been classified by IARC as Group 2B (possibly carcinogenic to humans) based on sufficient evidence from high-dose animal studies who.int. It is also mutagenic in vitro and in vivo who.int.

Table 2: Neurotoxicity and Carcinogenicity of Brominated Compounds

Compound/MixtureNeurotoxic EffectsCarcinogenic Potential (IARC Classification/Other)Reference
PBDEs (General)Developmental neurotoxicity, behavioral alterations, impaired learning/memory, disruption of calcium homeostasis, oxidative stress, mitochondrial dysfunction, altered thyroid hormone homeostasis, interference with neural differentiation, migration, and neurotransmitter systemsInadequate/limited evidence in humans/animals. EPA: "suggestive evidence of carcinogenic potential" for deca-BDE. researchgate.netresearchgate.netepa.govnachi.orgdoi.orgmdpi.comresearchgate.nethibiscuspublisher.comnih.govlongdom.orgoup.comnih.govcdc.gov
Deca-BDE-IARC Group 3 (not classifiable); EPA: "suggestive evidence of carcinogenic potential"; equivocal evidence in animal studies. epa.govwww.gov.ukcdc.gov
Penta-BDENeurobehavioral effects (delayed habituation) in rodentsLiver is key target organ; no human carcinogenicity data. mst.dkwww.gov.uk
Octa-BDE-No human carcinogenicity data. www.gov.uk
DE-71 (PBDE mixture)Developmental neurotoxicityLiver carcinogen in rats and mice. nih.govhibiscuspublisher.com
Hexabromocyclododecane (HBCD)Induces autophagy in neural cells, alters gene transcription in brain regions.- oup.comnih.gov
Vinyl Bromide-Suspected carcinogen. mst.dk
Dibromoneopentyl Glycol (DBNPG)-Suspected carcinogen; defined as carcinogenic in rodents. mst.dkmdpi.com
Decabromobiphenyl (DeBB)-Possible carcinogenic potential. mst.dk
Brominated Styrene Homopolymer-Possible carcinogenic potential. mst.dk
Bromate (inorganic)-IARC Group 2B (possibly carcinogenic to humans); mutagenic. who.int

Advanced Analytical Methodologies for Bromine and Brominated Compounds

Spectroscopic Techniques for Bromine Speciation and Quantification

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide insights into elemental composition, chemical bonding, and oxidation states of this compound.

X-ray Fluorescence (XRF) and Total Reflection X-ray Fluorescence (TXRF) for Elemental this compound Analysis

X-ray Fluorescence (XRF) spectroscopy is a widely utilized non-destructive technique for the elemental analysis of this compound, offering speed, accuracy, and versatility with relatively simple sample preparation rigaku.comupc.edunih.govecocenter.orgastm.orgnih.govoptica.orgresearchgate.netcambridge.orgnih.gov. It is particularly effective for quantifying total this compound content across diverse matrices, including plastics, soils, brines, and biological samples like blood serum rigaku.comupc.edunih.govastm.orgnih.govoptica.orgresearchgate.netcambridge.orgnih.gov. For instance, XRF has been successfully applied to determine this compound in plastic certified reference materials, showing good agreement with certified values (e.g., 0.8 g/kg measured vs. 0.77 g/kg certified) rigaku.com. In environmental contexts, XRF is employed for total this compound analysis in soil samples, aiding in the estimation of this compound flux and transport upc.eduresearchgate.net. It can also be used to infer the presence of halogenated flame retardants in materials by detecting this compound levels typically above 400 ppm ecocenter.org.

However, conventional XRF is generally insensitive to the specific chemical speciation of this compound, meaning it cannot differentiate between various brominated organic compounds or inorganic forms nih.govnih.gov. Despite this, when combined with X-ray absorption spectroscopy, XRF measurements of this compound concentration can be used to determine absolute organothis compound concentrations in environmental samples stanford.edustanford.edunih.gov.

Typical Detection Limits for this compound by XRF:

Matrix TypeDetection Limit (Approx.)Reference
Low Density Matrix10-100 ppm scribd.com
Pharmaceutical Substances3 ppm nih.gov
UF6 (Uranium Hexafluoride)0.2 µg/g uranium basis astm.org
Blood Serum (microsamples)0.6 ppm cambridge.org
Sediment Cores (WDXRF)1 mg/kg nih.gov
Environmental Samples (XRF)~1 ppm nih.gov

Total Reflection X-ray Fluorescence (TXRF) is a variant of XRF that offers enhanced sensitivity and reduced matrix effects due to its unique geometry researchgate.netvibgyorpublishers.org. TXRF is advantageous for its requirement of small liquid sample volumes, simple preparation (often avoiding digestion procedures), and lower operating costs upc.eduresearchgate.netvibgyorpublishers.org. It provides multi-elemental information and enables quantitative analysis through internal standardization upc.eduresearchgate.netvibgyorpublishers.org. TXRF has been successfully applied for the determination of both total this compound and bromide in soils, showing good agreement with results from other techniques like ion chromatography upc.edu. It is also suitable for direct analysis of solid samples prepared as suspensions upc.edunih.gov. The detection limits for this compound by TXRF can be as low as 0.4 mg/kg in sediment samples nih.gov.

Micro-Raman Spectroscopy for Structural Characterization of Brominated Compounds

Micro-Raman spectroscopy is a valuable vibrational spectroscopic technique employed for the structural characterization of brominated compounds, offering complementary information to Fourier-transform infrared (FT-IR) spectroscopy italabs.co.uk. Raman spectroscopy is sensitive to different types of molecular vibrations within the same frequency range as FT-IR italabs.co.uk.

A key advantage of Raman spectroscopy for brominated compounds is its ability to distinguish between different this compound species based on their characteristic vibrational signals. For instance, molecular this compound (Br2) typically exhibits Raman signals around 320 cm⁻¹, while tribromide (Br3-) shows signals around 160 cm⁻¹ researchgate.net. Monoatomic bromide (Br-) generally does not produce a Raman signal researchgate.net. This allows for the identification of these species in various environments, such as aqueous solutions researchgate.netacs.org.

The technique often requires little to no sample preparation and can measure materials through transparent media like glass italabs.co.uk. While micro-Raman spectroscopy is powerful for identifying specific bond types and molecular structures, obtaining accurate speciation for all brominated compounds can be challenging if peaks are not well-resolved rsc.org.

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Environmental this compound Speciation

Synchrotron-based X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for investigating the bonding environment and oxidation state of this compound in environmental and biological samples nih.govstanford.edustanford.eduoup.comresearchgate.netresearchgate.netoecd-nea.orgtos.org. XAS is particularly adept at distinguishing between inorganic and organic forms of this compound due to distinct spectral features near the this compound K-absorption edge stanford.edustanford.edunih.gov. For example, bromate (B103136) (Br in +5 oxidation state) exhibits an absorption maximum at a higher energy (e.g., 13,478.1 eV) compared to reduced bromide (Br-) (e.g., 13,477.3 eV), while organobromines show discrete, lower-energy features (around 13,473 eV) stanford.edu.

This capability has revolutionized the understanding of this compound's biogeochemical cycling in the environment. XAS studies have revealed that this compound's association with organic carbon in marine sediments and soils is often due to covalent carbon-bromine bonds, and organothis compound can be the dominant form of this compound in sedimentary organic matter stanford.edustanford.edu. XANES analysis can identify organic-based this compound species, such as brominated flame retardants (BFRs), in environmental samples like household dust, with detection limits below 1 µg/g nih.govresearchgate.net. Furthermore, combining XAS with XRF allows for the quantification of both total and speciated this compound concentrations stanford.edustanford.edunih.gov. XAS has also been applied to study this compound speciation in mammalian tissues and fluids, concluding that bromide is the predominant form oup.com.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace this compound and Isotopic Analysis

Detection Limits for Bromate and Bromide by IC-ICP-MS in Drinking Water:

This compound SpeciesDetection Limit (S/N=3)Reference
Bromate (BrO3-)0.23 µg/L iheg.org.cncgsjournals.com
Bromide (Br-)0.12 µg/L iheg.org.cncgsjournals.com

Beyond environmental water analysis, ICP-MS has been utilized in biological studies to examine the distribution and speciation of this compound in mammalian tissues and fluids oup.com.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are essential for separating different this compound species before their detection, enabling detailed speciation analysis.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography for Bromide Analysis

High-Performance Liquid Chromatography (HPLC) , while a versatile separation technique, is less frequently highlighted in the provided search results specifically for the routine analysis of inorganic bromide compared to IC. However, HPLC, particularly reversed-phase HPLC (RP-HPLC), can be employed for the separation of more complex brominated organic compounds. For instance, RP-HPLC coupled with ICP-MS has been used for the analysis of 5-bromo-2'-deoxyuridine (B1667946) (5-BrdU) and bromide in enzymatically digested DNA samples, though IC-ICP-MS was noted to offer a lower limit of detection for these species nih.gov. The choice between IC and HPLC often depends on the specific chemical nature of the brominated compounds to be separated (ionic vs. organic molecules) and the required detection limits.

Emerging Research Frontiers and Future Directions in Bromine Chemistry

Development of Sustainable Bromine Technologies and Recycling Strategies

The increasing demand for this compound and the finite nature of conventional sources have spurred research into sustainable extraction and recycling technologies. Traditional methods of this compound extraction from seawater and brines are energy-intensive, creating a need for more environmentally friendly and efficient alternatives. nih.govkoreascience.kr A significant frontier in this area is the development of advanced separation techniques and the implementation of circular economy principles to recover this compound from various waste streams.

One of the most promising areas of research is the recycling of this compound from products containing brominated flame retardants (BFRs), particularly from waste electrical and electronic equipment (WEEE). acs.orgrecycling-magazine.com Pyrolysis, a thermal decomposition process in the absence of oxygen, has emerged as a key technology for this purpose. Research has shown that in the pyrolysis of brominated polyester composites, over 95% of the this compound can be recovered in the condensable products. nih.gov This process not only prevents the release of harmful substances during incineration but also allows for the recovery of this compound as a valuable resource. acs.orgacs.org For instance, a novel process developed by Grillo-Werke AG converts this compound impurities from diverse waste streams into a safe, transportable bromide product that can be reused as a raw material for new flame retardants. recycling-magazine.com

Another significant avenue for this compound recycling is from industrial wastewater. A case study of Syngenta's chemical synthesis operations in Monthey, Switzerland, demonstrates a well-established closed-loop recycling system for this compound used as a reactant. This process achieves a remarkable recovery yield of 97%, significantly reducing the need for fresh this compound and leading to substantial economic savings and a reduction in environmental and safety risks. researchgate.net The recovery process itself boasts a yield of 98.8%. researchgate.net

The table below summarizes the efficiency of different this compound recycling and recovery technologies.

TechnologyFeedstockRecovery Efficiency/YieldReference
PyrolysisBrominated Polyester Composites>95% of this compound in condensable products nih.gov
Grillo-Bromine-ReductionIndustrial Waste StreamsNot specified recycling-magazine.com
Closed-Loop RecyclingIndustrial Wastewater (Chemical Synthesis)97% overall recovery, 98.8% process yield researchgate.net
Energy-Efficient ExtractionThis compound-containing waste saltEnergy consumption per ton reduced by 10% researchgate.net

These emerging technologies highlight a shift towards a more sustainable and circular economy for this compound, minimizing waste and environmental impact while ensuring a stable supply for various industrial applications.

This compound in Advanced Materials Science and Engineering

This compound's unique chemical properties are being leveraged to develop advanced materials with novel functionalities, particularly in the fields of energy storage and radiation detection.

In the realm of energy storage, this compound-based flow batteries are gaining significant attention as a cost-effective and scalable solution for grid-scale energy storage. semanticscholar.orgresearchgate.net These batteries utilize the reversible electrochemical reaction between this compound and another element, such as hydrogen or zinc. The hydrogen/bromine redox flow battery has demonstrated impressive performance, with a peak power density of 1.4 W/cm² and a voltaic efficiency of 91% at a constant power of 0.4 W/cm². semanticscholar.orgresearchgate.net A recent development in this area is a this compound-based flow battery with a two-electron transfer mechanism, which has shown a high discharge capacity of up to 96 Ah L⁻¹ and stable operation for over 300 cycles. acs.org

The performance characteristics of a Zinc-Bromine Flow Battery are detailed in the table below.

Charge/Discharge RateEnergy Efficiency
Discharge at 15 A71.4%
Discharge at 30 A74.5%
Discharge at 60 A73.7%

This compound compounds are also integral to the development of advanced scintillator and semiconductor materials for radiation detection. Lanthanum Bromide (LaBr₃), often doped with cerium, is a high-performance scintillator material known for its excellent energy resolution, fast emission, and high light output. advatech-uk.co.ukhalide-crylink.com These properties make it highly suitable for applications in medical imaging, geological exploration, and nuclear radiation detection. halide-crylink.com Similarly, Thallium Bromide (TlBr) is a promising semiconductor material for X-ray and gamma-ray detectors due to its high atomic number, high density, and wide bandgap, which allow for low-noise operation at room temperature. rmdinc.comiaea.org TlBr detectors have demonstrated excellent energy and spatial resolution, making them viable for applications in medical imaging, including positron emission tomography (PET). nih.govucdavis.edu

The properties of Lanthanum Bromide and Thallium Bromide as detector materials are compared in the table below.

PropertyLanthanum Bromide (LaBr₃(Ce))Thallium Bromide (TlBr)
Energy Resolution @ 662 keV ~2.6%1.5% to 3%
Light Yield (photons/keV) 63Not Applicable (Semiconductor)
Decay Time (ns) 25Not Applicable (Semiconductor)
Density (g/cm³) 5.087.56

Refined Atmospheric and Environmental Transport Models for this compound Cycle Prediction

Understanding the atmospheric and environmental transport of this compound is crucial due to its significant role in atmospheric chemistry, particularly in ozone depletion. Researchers are developing and refining sophisticated chemistry-climate models to better predict the this compound cycle and its impacts.

Global chemistry-climate models, such as the Community Atmosphere Model with Chemistry (CAM-Chem), have been extended to include detailed this compound and iodine chemistry. copernicus.org These models now incorporate oceanic sources of very short-lived bromocarbons, gas-phase photochemistry, and heterogeneous reactions on aerosols. copernicus.org The inclusion of a comprehensive treatment of brominated very short-lived species is critical for accurately representing their impact on both tropospheric and stratospheric ozone. nih.gov

Recent advancements in these models allow for a more accurate simulation of the complex interactions between this compound compounds and other atmospheric constituents. For instance, models can now better represent the heterogeneous recycling of inorganic this compound reservoirs and the release of this compound from sea-salt aerosol. nih.gov The table below outlines some of the key this compound-related processes incorporated into advanced atmospheric models.

Model ComponentDescription
Oceanic Sources Parameterization of emissions of VSL bromocarbons (e.g., CHBr₃, CH₂Br₂) based on biogenic chlorophyll-a. copernicus.org
Gas-Phase Photochemistry Detailed chemical schemes for the photochemical reactions of this compound compounds in the atmosphere. copernicus.org
Heterogeneous Reactions Inclusion of reactions occurring on the surface of aerosols, which play a crucial role in this compound activation. copernicus.org
Dry and Wet Deposition Modeling the removal of this compound species from the atmosphere through deposition processes. nih.gov
Sea-Salt Aerosol Dehalogenation Simulation of this compound release from sea-salt aerosols through uptake reactions. nih.gov

These refined models are essential tools for predicting future changes in atmospheric composition and for assessing the environmental consequences of both natural and anthropogenic this compound emissions.

Novel Therapeutic and Diagnostic Applications of this compound and Its Isotopes

The unique properties of this compound and its isotopes are being explored for innovative applications in medicine, particularly in the fields of diagnostics and therapy. Radioisotopes of this compound, with their suitable decay characteristics, are being investigated for use in positron emission tomography (PET) imaging and as therapeutic agents.

This compound-76 (⁷⁶Br) is a positron-emitting isotope that is being evaluated for PET imaging. isotopes.gov PET is a powerful diagnostic tool that allows for the visualization and quantification of physiological processes in the body. ⁷⁶Br-labeled monoclonal antibodies have shown potential for tumor imaging in experimental studies. snmjournals.orgdiva-portal.org One of the challenges with ⁷⁶Br is that its catabolites can lead to high background activity, which requires careful tracer design. mdpi.com

This compound-77 (⁷⁷Br) is another medically relevant isotope that is being considered for radiotherapy due to its electron capture decay and the ease with which it can be used for labeling molecules. Preclinical research is underway to develop ⁷⁷Br-based Auger electron radiotherapeutics, which could offer a targeted approach to cancer treatment. nih.gov

The table below summarizes the key characteristics and applications of medically relevant this compound isotopes.

IsotopeHalf-lifeDecay ModePrimary Application
This compound-76 (⁷⁶Br) 16.2 hoursPositron Emission, Electron CapturePET Imaging isotopes.gov
This compound-77 (⁷⁷Br) 57.04 hoursElectron CaptureRadiotherapy unt.edu

The development of new production methods for these isotopes, such as using small cyclotrons with intermetallic targets, is making them more accessible for research and potential clinical use. isotopes.gov

Integrated Approaches for this compound Pollution Mitigation and Remediation

The widespread use of this compound in various industrial and agricultural applications has led to concerns about its potential environmental impact. Consequently, research is focused on developing integrated approaches for the mitigation and remediation of this compound pollution in soil and water.

A variety of remediation techniques are being investigated, including adsorption, phytoremediation, and electrochemical processes. Adsorption using materials like granular activated carbon (GAC) has proven effective in removing bromide (Br⁻) and bromate (B103136) (BrO₃⁻) from drinking water. nih.gov Studies have shown that GAC can achieve high reduction rates for both bromide and bromate. nih.gov The efficiency of bromide removal can be further enhanced through electroadsorption, where the application of an electric field increases the adsorption capacity of the activated carbon. mdpi.com

Phytoremediation, the use of plants to remove pollutants from the environment, is another promising strategy for ameliorating soils with excess bromide. nih.gov Certain plants have the ability to take up bromide from the soil, thereby reducing its concentration.

The table below presents data on the effectiveness of different this compound remediation technologies.

Remediation TechnologyTarget PollutantRemoval EfficiencyKey Findings
Granular Activated Carbon (GAC) Adsorption Bromide (Br⁻) and Bromate (BrO₃⁻) in drinking waterUp to 91.2% for Br⁻ and 98.8% for BrO₃⁻ in bench-scale tests. nih.govEfficiency is dependent on contact time and water matrix. nih.gov
Electroadsorption with Granular Activated Carbon Bromide (Br⁻) in natural waterRemoval increased from 29% (adsorption) to 46% (electroadsorption at 3V). mdpi.comAnodic polarization significantly enhances adsorption capacity. mdpi.com
Phytoremediation Bromide (Br⁻) in soilEfficacy varies depending on plant species and environmental conditions.A sustainable approach for soil remediation. nih.gov
Electrochemical Processes Bromide (Br⁻) in natural watersUp to 35% removal in laboratory systems. nih.govCan partially mitigate bromate formation in subsequent oxidative treatments. nih.gov

Developing cost-effective and sustainable methods for removing bromide from wastewater and contaminated sites is a key research directive to address the challenges posed by this compound pollution. nih.gov

Q & A

Q. How should interdisciplinary teams collaborate on this compound’s applications in medicinal chemistry?

  • Methodological Answer : Establish shared databases for brominated drug candidates (e.g., kinase inhibitors). Use consensus protocols for cytotoxicity assays (e.g., IC₅₀ measurements) and in silico docking studies to prioritize synthesis targets .

Data Analysis and Contradiction Management

Q. How can conflicting reports on this compound’s catalytic role in cross-coupling reactions be reconciled?

  • Methodological Answer : Perform meta-analyses of reaction conditions (e.g., ligand choice, solvent polarity). Use Arrhenius plots to compare activation energies across studies and identify outliers due to trace moisture or oxygen contamination .

Q. What statistical tools are recommended for identifying artifacts in this compound-related environmental monitoring data?

  • Methodological Answer : Apply principal component analysis (PCA) to distinguish anthropogenic vs. natural this compound sources. Use bootstrapping to quantify uncertainty in seasonal trend models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromine
Reactant of Route 2
Bromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.